molecular formula C17H13Cl2F3N2O2S B2695540 Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate CAS No. 338966-62-4

Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate

Cat. No.: B2695540
CAS No.: 338966-62-4
M. Wt: 437.26
InChI Key: FRHDHSXEALVZHZ-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate is a synthetic compound characterized by its acrylate ester backbone, substituted with a 4-chloroanilino group and a sulfanyl-linked 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. The trifluoromethyl and chloro substituents are electron-withdrawing groups that enhance stability and reactivity, while the sulfanyl bridge (C–S–C) contributes to unique binding interactions in biological or chemical systems.

Properties

IUPAC Name

ethyl (Z)-3-(4-chloroanilino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F3N2O2S/c1-2-26-16(25)14(9-23-12-5-3-11(18)4-6-12)27-15-13(19)7-10(8-24-15)17(20,21)22/h3-9,23H,2H2,1H3/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHDHSXEALVZHZ-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)Cl)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC=C(C=C1)Cl)/SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(4-chloroanilino)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acrylate, a compound with the CAS number 338966-62-4, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H13Cl2F3N2O2S
  • Molar Mass : 437.26 g/mol
  • Structure : The compound features an ethyl acrylate moiety linked to a chloroaniline and a trifluoromethyl-pyridine sulfanyl group, which may contribute to its biological properties.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated its efficacy against:

  • HeLa cells (cervical cancer)
  • A549 cells (lung cancer)
  • B16 cells (melanoma)

In vitro assays revealed that the compound induces apoptosis in these cell lines, potentially through the activation of caspases and modulation of apoptotic pathways .

The proposed mechanisms of action for this compound include:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression, leading to G0/G1 phase arrest.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Reactive Oxygen Species (ROS) Generation : this compound may induce oxidative stress in cancer cells, contributing to cell death .

Antimicrobial Activity

Preliminary studies have also suggested potential antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell membranes could be a contributing factor to its antimicrobial efficacy.

Study 1: Cytotoxicity Evaluation

A study conducted by researchers evaluated the cytotoxic effects of this compound on five different tumor cell lines. The results indicated IC50 values ranging from 10 to 25 µM, showcasing its potency compared to standard chemotherapeutics .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the molecular mechanisms underlying the compound's activity. The study utilized flow cytometry and Western blotting techniques to confirm the induction of apoptosis via ROS generation and mitochondrial dysfunction .

Data Table

The following table summarizes key findings regarding the biological activity of this compound:

Activity Cell Lines Tested IC50 (µM) Mechanism
CytotoxicityHeLa15Apoptosis induction
A54920ROS generation
B1612Cell cycle arrest
AntimicrobialE. coliN/AMembrane disruption
S. aureusN/AN/A

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including agrochemicals, antiviral agents, and kinase inhibitors. Below is a detailed comparison with analogous compounds:

Structural Analogues in Agrochemicals

Haloxyfop Methyl Ester Structure: Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate . Key Differences: Replaces the sulfanyl group with an oxygen atom in a phenoxypropanoate backbone. Application: Herbicide targeting acetyl-CoA carboxylase in grasses. The pyridinyl group enhances binding affinity, while the ether linkage improves environmental stability .

Fluopyram Structure: N-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-2-(trifluoromethyl)benzamide . Key Differences: Features a benzamide core and an ethylamino linker to the pyridinyl group. Application: Fungicide inhibiting mitochondrial respiration via succinate dehydrogenase inhibition. The amide linkage enhances systemic mobility in plants .

Analogues in Pharmaceutical Research

Parchem Compound (CAS 136562-85-1) Structure: Ethyl 3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acrylate . Key Differences: Replaces the 4-chloroanilino and sulfanyl groups with an indole ring. Application: Not explicitly stated, but indole derivatives are common in kinase inhibitors or antimicrobial agents. The pyridinyl-indole combination may target hydrophobic enzyme pockets .

Compounds from Rutgers/University of Missouri Example: N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide . Key Differences: Uses a thiazole-thioether linkage instead of acrylate. Application: Anticancer or antiviral agents targeting protein-protein interactions. The thiazole ring may enhance metabolic resistance .

Comparative Data Table

Compound Core Structure Key Substituents Application Reference
Target Compound Acrylate ester 4-Chloroanilino, pyridinylsulfanyl Under investigation
Haloxyfop Methyl Ester Phenoxypropanoate Pyridinyloxy, methyl ester Herbicide
Fluopyram Benzamide Pyridinylethyl, trifluoromethyl Fungicide
Parchem Compound (CAS 136562-85-1) Acrylate-indole Pyridinyl-indole Agrochemical/Pharma
Rutgers/Uni. Missouri Compound Benzamide-thioether Pyridinylaminoethyl, thiazolylmethylthio Anticancer

Key Research Findings

  • Sulfanyl vs. Oxygen/Amide Linkages : The sulfanyl group in the target compound may offer stronger hydrophobic interactions compared to oxygen or amide linkages in analogues like Haloxyfop or Fluopyram. This could improve binding to cysteine-rich enzyme active sites .
  • Role of Trifluoromethyl Group : Present in all compared compounds, this group increases lipophilicity and resistance to oxidative degradation, critical for both agrochemical persistence and drug bioavailability .
  • 4-Chloroanilino Substituent: Unique to the target compound, this group may enhance π-π stacking with aromatic residues in biological targets, a feature absent in Fluopyram or Haloxyfop .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.